Unique Role as the Specified Intermediate for the Dequalinium Impurity M493250
2‑(10‑Iododecyl)isoindoline‑1,3‑dione is the documented intermediate for preparing 4‑Amino‑1‑[10‑[(2‑methyl‑4‑quinolyl)amino]decyl]quinaldinium Iodide Hydriodide (M493250), an impurity of the antiseptic/antimalarial active ingredient Dequalinium . Neither the 10‑bromodecyl nor the 10‑chlorodecyl analog is cited in any open literature or vendor specification as an intermediate for this impurity; the synthetic route to M493250 explicitly requires the iodo‑terminated C10 chain because the final quinaldinium‑iodide salt formation depends on the iodide counterion introduced at this stage. Veeprho further lists 4‑amino‑1‑(10‑iododecyl)‑2‑methylquinolin‑1‑ium chloride (Dequalinium Impurity 3) as a characterized impurity, confirming that the iodoalkyl moiety persists in the impurity structure [1].
| Evidence Dimension | Documented use as synthetic intermediate for a specific pharmaceutical impurity reference standard |
|---|---|
| Target Compound Data | Explicitly cited as intermediate for M493250 (Dequalinium impurity) by BOC Sciences and CymitQuimica; impurity structure retained iodoalkyl chain (Veeprho Dequalinium Impurity 3) |
| Comparator Or Baseline | 2‑(10‑Bromodecyl)isoindoline‑1,3‑dione (CAS 24566‑80‑1) – no literature or vendor report of use for M493250 synthesis |
| Quantified Difference | Exclusive documented use for the target; no equivalent report for the bromo analog |
| Conditions | Synthesis of Dequalinium impurity reference standards; pharmaceutical quality‑control and regulatory impurity profiling |
Why This Matters
For laboratories that must synthesize, characterize, or quantify the M493250 impurity, the iodo compound is the only directly validated intermediate, eliminating the risk of generating an incorrect impurity that would fail regulatory audit.
- [1] Veeprho. Dequalinium Impurity 3 – 4‑amino‑1‑(10‑iododecyl)‑2‑methylquinolin‑1‑ium chloride. Impurity reference standard listing, 2022. https://veeprho.com/ (accessed 2026-05-10). View Source
